Cas no 2098487-79-5 (2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione)

2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione structure
2098487-79-5 structure
商品名:2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione
CAS番号:2098487-79-5
MF:C18H16N2O6
メガワット:356.3294
CID:5082542

2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

    • 2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione
    • インチ: 1S/C18H16N2O6/c1-2-8-25-9-10-26-13-5-3-4-11-15(13)18(24)20(17(11)23)12-6-7-14(21)19-16(12)22/h1,3-5,12H,6-10H2,(H,19,21,22)
    • InChIKey: VOTHWXFPWIRHCH-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C([H])([H])OC([H])([H])C#C[H])C1=C([H])C([H])=C([H])C2C(N(C(C=21)=O)C1([H])C(N([H])C(C([H])([H])C1([H])[H])=O)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 666
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 102

2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Tenova Pharmaceuticals
T52148-100mg
Thalidomide-O-PEG1-propargyl
2098487-79-5 >= 95%
100mg
$490.0 2025-02-21
Tenova Pharmaceuticals
T52148-25mg
Thalidomide-O-PEG1-propargyl
2098487-79-5 >= 95%
25mg
$190.0 2025-02-21
Tenova Pharmaceuticals
T52148-50mg
Thalidomide-O-PEG1-propargyl
2098487-79-5 >= 95%
50mg
$290.0 2025-02-21

2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione 関連文献

2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dioneに関する追加情報

Comprehensive Overview of 2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione (CAS No. 2098487-79-5)

The compound 2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione (CAS No. 2098487-79-5) is a highly specialized small molecule with significant potential in pharmaceutical research and drug development. Its unique structure, featuring a dioxopiperidine core and an isoindole-1,3-dione moiety, makes it a subject of interest for researchers exploring targeted protein degradation and PROTAC (Proteolysis Targeting Chimeras) technologies. These cutting-edge approaches are revolutionizing the treatment of diseases such as cancer, neurodegenerative disorders, and autoimmune conditions.

In recent years, the scientific community has witnessed a surge in demand for compounds like 2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione, driven by the growing focus on precision medicine and personalized therapies. This compound’s ability to modulate protein-protein interactions and induce selective degradation of disease-causing proteins aligns with the current trends in biopharmaceutical innovation. Researchers are particularly interested in its potential applications in oncology, where degradation-based therapeutics offer a promising alternative to traditional inhibitors.

The chemical structure of 2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione includes a prop-2-ynoxyethoxy side chain, which enhances its solubility and bioavailability. This feature is critical for drug formulation and in vivo efficacy, addressing one of the key challenges in developing small-molecule degraders. Additionally, the compound’s dioxopiperidine scaffold is known for its role in stabilizing protein-ligand interactions, making it a valuable building block in medicinal chemistry.

From a synthetic chemistry perspective, the preparation of 2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione involves multi-step organic synthesis, often requiring high-yield reactions and purification techniques to ensure pharmaceutical-grade quality. Its CAS No. 2098487-79-5 serves as a unique identifier, facilitating accurate referencing in patent literature and regulatory submissions. The compound’s molecular weight and physicochemical properties are also critical for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, which are essential for preclinical development.

The rise of AI-driven drug discovery has further amplified interest in compounds like 2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione. Machine learning algorithms are being employed to predict its binding affinity and degradation efficiency, accelerating the identification of novel therapeutic targets. This synergy between computational chemistry and experimental validation is reshaping the landscape of drug discovery, making it faster and more cost-effective.

In conclusion, 2-(2,6-Dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione (CAS No. 2098487-79-5) represents a fascinating example of modern pharmaceutical innovation. Its potential in targeted protein degradation, coupled with its favorable physicochemical properties, positions it as a key player in the development of next-generation therapeutics. As research continues to uncover its full capabilities, this compound is poised to make significant contributions to biomedical science and patient care.

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